molecular formula C12H19N5O4 B2786958 7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione CAS No. 714924-78-4

7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione

Cat. No.: B2786958
CAS No.: 714924-78-4
M. Wt: 297.315
InChI Key: FZNFNYFEDFSNHR-UHFFFAOYSA-N
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Description

7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is a functionalized purine-2,6-dione derivative designed for advanced biochemical and pharmacological research. This synthetic compound serves as a valuable chemical scaffold for investigating purine-based signaling pathways and modulating key biological processes. Researchers can utilize this molecule in high-throughput screening campaigns to identify novel inhibitors or activators of cellular functions. Its structural features, including the methoxyethyl and methoxyethylamino side chains, make it a candidate for probing the structure-activity relationships of enzymes and receptors that recognize purine-based molecules. Purine-2,6-dione cores are recognized for their diverse interactivity and have been investigated in various therapeutic areas, such as virology and oncology, providing a context for its potential research applications . This reagent is intended for use in in vitro assays and as a building block in medicinal chemistry programs aimed at developing new molecular probes or lead compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(2-methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O4/c1-16-9-8(10(18)15-12(16)19)17(5-7-21-3)11(14-9)13-4-6-20-2/h4-7H2,1-3H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNFNYFEDFSNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes methoxyethyl and amino groups attached to a purine core. Its molecular formula is C12H19N5O4, and it has a molecular weight of approximately 297.31 g/mol.

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Its synthesis typically involves multi-step organic reactions, with alkylation of a purine derivative being a common method. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties. In vitro studies have shown its effectiveness against several viruses by inhibiting viral replication. For instance, it has been studied for its potential to interfere with the replication of RNA viruses, which could be significant in developing antiviral therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.0Induction of apoptosis
A54920.5Cell cycle arrest

Antibacterial Effects

In addition to its antiviral and anticancer activities, this compound has shown antibacterial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes.

Case Studies

  • Antiviral Study : A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of several purine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting that this compound could serve as a lead for developing new antiviral agents.
  • Anticancer Research : In a study conducted on human lung carcinoma (A549) and cervical cancer (HeLa) cell lines, treatment with varying concentrations of the compound resulted in dose-dependent cell death. Flow cytometry analyses confirmed the induction of apoptosis through caspase activation pathways.
  • Antibacterial Activity : A recent investigation into the antibacterial properties revealed that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with nucleic acids and proteins within cells:

  • Nucleic Acid Interaction : The compound may bind to DNA or RNA, interfering with their synthesis and function.
  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name (CAS/Code) 7-Substituent 8-Substituent 3-Substituent Key Properties/Activities Reference
Target Compound 2-Methoxyethyl 2-Methoxyethylamino Methyl High solubility; potential enzyme inhibition
8-[(3-Hydroxypropyl)sulfanyl]-... (476482-55-0) 2-Methoxyethyl 3-Hydroxypropylsulfanyl Methyl Sulfur-mediated redox activity; moderate lipophilicity
8-Ethylamino-7-(2-hydroxyethyl)-3-methyl (476481-50-2) 2-Hydroxyethyl Ethylamino Methyl Enhanced hydrogen bonding; solubility comparable to etophylline derivatives
8-Mercapto-7-(THF-methyl)-... (11d) Tetrahydrofuran-methyl Mercapto Ethyl Thiol reactivity; lower solubility than methoxy analogs
8-(2-Methoxyethylamino)-1,3-dimethyl (BZ28424) - 2-Methoxyethylamino 1,3-Dimethyl Dimethyl groups increase steric hindrance
Linagliptin Impurity (ACI 123313) But-2-yn-1-yl Piperidin-3-ylamino Methyl DPP-4 inhibition; structural complexity

Key Findings from Comparative Studies

Solubility and Bioavailability :

  • Methoxyethyl substituents (as in the target compound) improve water solubility compared to hydrophobic chains (e.g., pentyl in ) .
  • Hydroxyethyl groups (e.g., 476481-50-2) offer similar solubility but may undergo metabolic oxidation .

Enzyme Interaction: Sulfur-containing derivatives (e.g., 8-mercapto or sulfanyl) exhibit redox activity or covalent binding to enzymes, unlike the target compound’s methoxyethylamino group . Small substituents (e.g., methyl at N3) optimize binding pocket fit, as seen in SARS-CoV-2 protease inhibitor studies .

Synthetic Accessibility: Methoxyethyl groups are introduced via alkylation of purine precursors, similar to methods for 8-mercapto derivatives . Dimethylaminoethylamino groups (e.g., in 868146-73-0) require more complex coupling steps .

Data Tables

Table 1: Substituent Impact on Physicochemical Properties

Substituent Type (Position) Example Compound Effect on Properties
Methoxyethyl (N7/C8) Target Compound ↑ Solubility, ↓ Metabolic Stability
Hydroxyethyl (N7) 476481-50-2 ↑ Hydrogen bonding, ↑ Polarity
Sulfanyl (C8) 476482-55-0 Redox activity, ↑ Reactivity
Long alkyl chains (N7) 8e () ↑ Lipophilicity, ↓ Water solubility

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione to ensure high yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, typically starting with alkylation of theophylline derivatives to introduce methoxyethyl and methylamino groups at positions 7 and 8, respectively. Key steps include:
  • Alkylation conditions : Use of aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Thin-layer chromatography (TLC) to monitor reaction progress, followed by column chromatography or recrystallization for isolation .
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of alkylating agents) and reaction time (6–12 hours) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer: Structural confirmation requires a combination of:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxyethyl resonances at δ 3.2–3.6 ppm for methoxy protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 368.18) .
  • Infrared (IR) spectroscopy : Detection of carbonyl stretches (~1700 cm1^{-1}) and amine N-H bends (~3300 cm1^{-1}) .

Q. What are the recommended protocols for assessing the compound’s solubility and stability under experimental conditions?

  • Methodological Answer:
  • Solubility : Test in graded series of solvents (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy to quantify saturation points .
  • Stability :
  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s derivatives to enhance pharmacological properties?

  • Methodological Answer:
  • Substituent modification : Synthesize analogs with varied alkyl chain lengths (e.g., replacing methoxyethyl with hexyl or octyl groups) and assess effects on lipophilicity (logP) and receptor binding .

  • Biological assays : Compare antiarrhythmic activity (e.g., in vitro models of induced arrhythmia) or adenosine receptor binding affinity (radioligand displacement assays) across derivatives .

  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., adenosine A2A_{2A} receptors) .

    Table 1: Key SAR Observations from Analog Studies

    Substituent ModificationObserved EffectReference
    Longer alkyl chains at position 7Increased lipophilicity and prolonged half-life
    Electron-withdrawing groups at position 8Enhanced receptor binding affinity

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of purine derivatives like this compound?

  • Methodological Answer:
  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .
  • Orthogonal assays : Combine in vitro (e.g., patch-clamp electrophysiology) and in vivo (e.g., rodent arrhythmia models) approaches to validate antiarrhythmic effects .
  • Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent choice affecting compound solubility) .

Q. How can computational chemistry tools be applied to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer:
  • Molecular dynamics (MD) simulations : Simulate binding to adenosine receptors (e.g., GROMACS software) to study conformational changes over 100-ns trajectories .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .
  • Free energy calculations : Use MM-PBSA to estimate binding free energy for receptor-ligand complexes .

Q. What methodologies are suitable for identifying metabolic pathways and potential toxicity of this purine derivative?

  • Methodological Answer:
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Toxicity screening :
  • Cytotoxicity : MTT assay in HepG2 cells to assess IC50_{50} values .
  • Genotoxicity : Ames test for mutagenic potential .

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